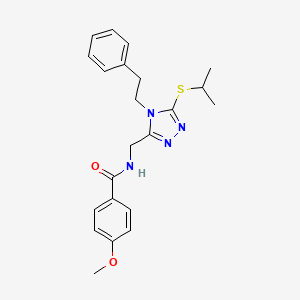

![molecular formula C13H10N2S B2863503 3-[(4-Methylphenyl)sulfanyl]isonicotinonitrile CAS No. 478043-03-7](/img/structure/B2863503.png)

3-[(4-Methylphenyl)sulfanyl]isonicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-[(4-Methylphenyl)sulfanyl]isonicotinonitrile include a predicted density of 1.23±0.1 g/cm3 and a predicted boiling point of 370.9±32.0 °C .Relevant Papers Unfortunately, the search results do not provide specific papers related to this compound . For a comprehensive analysis, it would be beneficial to conduct a thorough literature review in scientific databases.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

- A study by Darwish et al. (2014) explored the synthesis of heterocyclic compounds including those incorporating sulfamoyl moiety, demonstrating their potential as antimicrobial agents. This includes derivatives related to 3-[(4-Methylphenyl)sulfanyl]isonicotinonitrile. The synthesized compounds showed promising results in both antibacterial and antifungal activities, highlighting their potential application in combating microbial infections (Darwish et al., 2014).

Corrosion Inhibition

- Research by Behpour et al. (2009) investigated Schiff bases of 2-({-1-methyl-3-[(2-sulfanylphenyl)imino]butylidene}-amino)-1-benzenethiol and similar compounds as corrosion inhibitors. These compounds, which are structurally related to this compound, significantly decreased the corrosion rate of mild steel in acidic environments, suggesting their potential use in protecting metals from corrosion (Behpour et al., 2009).

Photocatalysis and Environmental Applications

- A study by Zhang et al. (2012) discussed the use of mesoporous graphitic carbon nitride for the selective oxidation of sulfides to sulfoxides, a process relevant to compounds like this compound. This photocatalytic process is environmentally benign and could be significant in sustainable chemical processes (Zhang et al., 2012).

Catalysis

- Tayebi et al. (2011) reported on the use of sulfuric acid derivatives as recyclable catalysts in the synthesis of certain organic compounds. This research underscores the importance of sulfur-containing compounds like this compound in catalysis and synthetic chemistry (Tayebi et al., 2011).

Green Chemistry

- The study by Zolfigol et al. (2013) demonstrates the use of isonicotinic acid in the green synthesis of pyranopyrazoles, highlighting the potential environmental benefits and efficiency of using related compounds in organic synthesis (Zolfigol et al., 2013).

Synthesis of Organic Compounds

- Farhanullah et al. (2003) described the synthesis of aminonicotinonitriles and diaminopyridines through base-catalyzed ring transformation, which involves structures related to this compound. This research provides insights into novel methods of synthesizing important organic compounds (Farhanullah et al., 2003).

Eigenschaften

IUPAC Name |

3-(4-methylphenyl)sulfanylpyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c1-10-2-4-12(5-3-10)16-13-9-15-7-6-11(13)8-14/h2-7,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJKCZAXAOWLRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(C=CN=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301322418 |

Source

|

| Record name | 3-(4-methylphenyl)sulfanylpyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666355 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

478043-03-7 |

Source

|

| Record name | 3-(4-methylphenyl)sulfanylpyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate](/img/structure/B2863421.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2863422.png)

![7-(1,3-Benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-4-methyl-5-isoxazolyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2863437.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2863438.png)

![Bicyclo[2.1.0]pentan-5-amine;4-methylbenzenesulfonic acid](/img/structure/B2863441.png)

![2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2863442.png)